4-(4-Fluoro-2-methoxyphenyl)thian-4-ol is an organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a thianol group, which is a sulfur-containing heterocycle, along with a substituted phenyl ring that includes a fluorine atom and a methoxy group. Its chemical formula is C₁₁H₁₃FOS.
This compound falls under the category of thioethers and is classified as an organosulfur compound. It is notable for its structural complexity, which combines elements of both aromatic chemistry and sulfur chemistry. The presence of the fluorine atom and the methoxy group suggests potential applications in medicinal chemistry and materials science due to their influence on the electronic properties of the molecule.
The synthesis of 4-(4-Fluoro-2-methoxyphenyl)thian-4-ol can be achieved through several methods, often involving nucleophilic substitution reactions or coupling reactions. A common approach involves:
The reaction typically requires heating to promote nucleophilic attack, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
The molecular structure of 4-(4-Fluoro-2-methoxyphenyl)thian-4-ol can be represented as follows:
The compound's molecular weight is approximately 215.29 g/mol, and its structural formula can be described using various notations, including SMILES notation: COc1ccc(F)cc1Sc2cccc(c2)O.
4-(4-Fluoro-2-methoxyphenyl)thian-4-ol can participate in various chemical reactions:
These reactions are typically performed under controlled conditions to optimize yield and selectivity, often requiring specific catalysts or reagents.
The mechanism of action for 4-(4-Fluoro-2-methoxyphenyl)thian-4-ol involves several pathways depending on its use in biological or chemical contexts:
Studies indicate that similar organosulfur compounds exhibit varying degrees of biological activity based on their structural modifications, suggesting that this compound may also possess significant pharmacological potential.
4-(4-Fluoro-2-methoxyphenyl)thian-4-ol has potential applications in:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: